

What is the chemical structure of Lepimectin A4?

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Compound of Interest

Compound Name: *Lepimectin A4*

Cat. No.: *B3025985*

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Technical Guide: Lepimectin A4

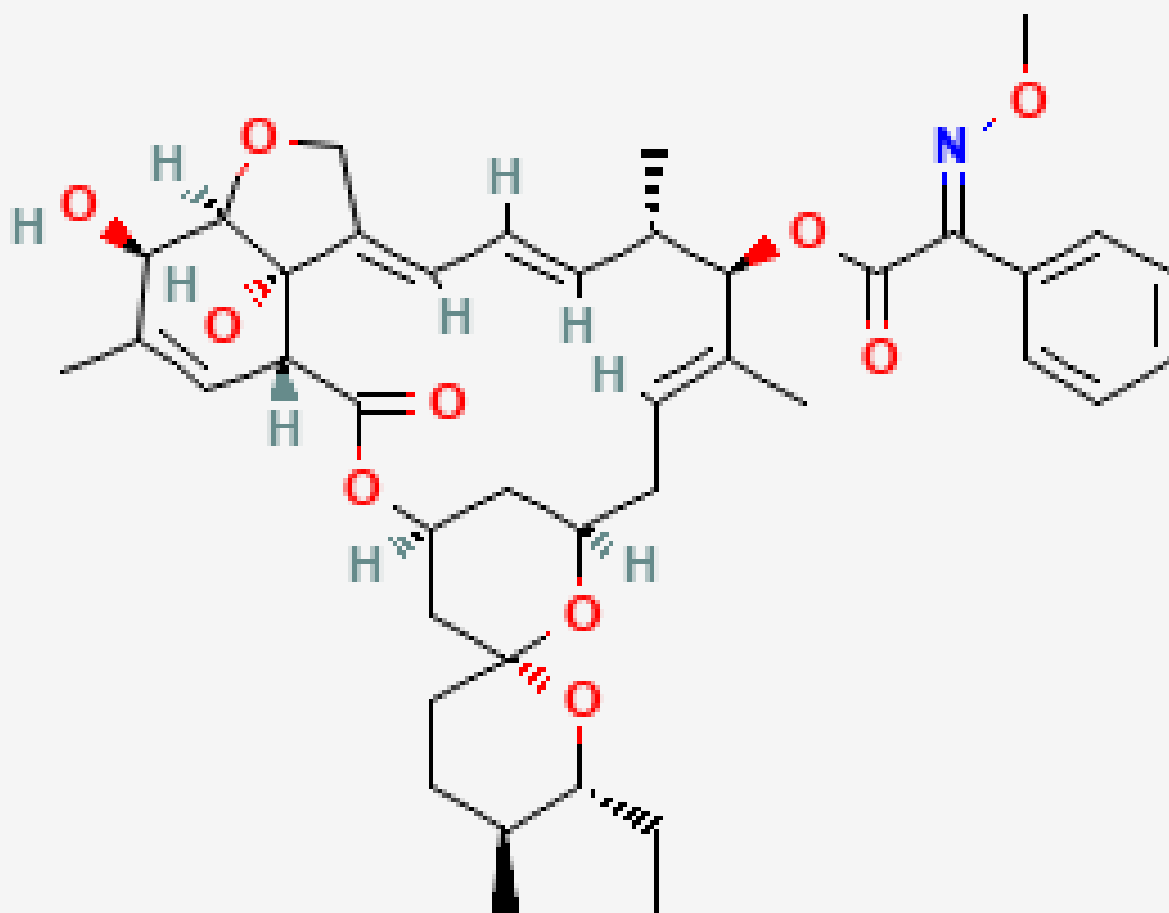
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to **Lepimectin A4**.

Chemical Structure and Identification

Lepimectin A4 is a synthetic macrocyclic lactone and a primary component of the insecticide lepmectin.[1][2][3] Lepimectin is typically a mixture of Lepimectin A3 and **Lepimectin A4**. [4] The fundamental structure of **Lepimectin A4** is derived from milbemycin.[5]

The definitive chemical structure of **Lepimectin A4** is presented below:



Source: PubChem CID 139033095[6]

Table 1: Chemical Identifiers for **Lepimectin A4**

Identifier	Value	Source(s)
IUPAC Name	[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl](2E)-2-methoxyimino-2-phenylacetate	[6]
CAS Number	171249-05-1	[1]
SMILES	<chem>CC[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--C)C(=O)O3O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C">C@HC</chem>	[6]
InChI Key	HICUREFSAIZXFQ-CAEDSYAOSA-N	[1][6]

Physicochemical Properties

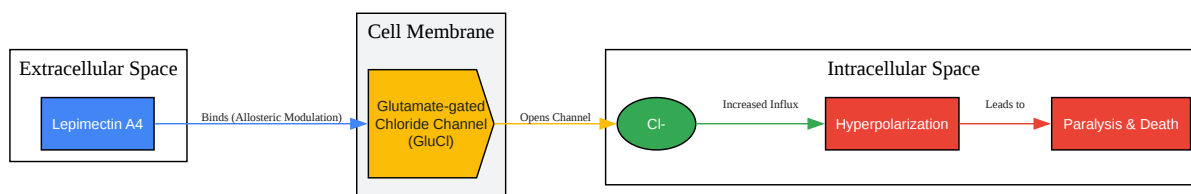
A summary of the key physicochemical properties of **Lepimectin A4** is provided in the table below. This data is essential for formulation development, analytical method design, and toxicological studies.

Table 2: Physicochemical Data for **Lepimectin A4**

Property	Value	Source(s)
Molecular Formula	C41H53NO10	[1][2][6]
Molecular Weight	719.9 g/mol	[2][3][6]
Appearance	Solid	[3]
Purity	≥95%	[2][3][7]
Solubility	Soluble in Ethanol, Methanol, DMSO, and Dimethylformamide (DMF)	[2][3]
Storage Temperature	-20°C	[2][3]
Stability	≥ 4 years	[2][3]

Mechanism of Action: Signaling Pathway

Lepimectin A4 exerts its insecticidal, acaricidal, and nematocidal effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCl_s).^{[4][5][8]} These channels are critical to the nervous systems of many invertebrates.^{[9][10][11]} The binding of **Lepimectin A4** to GluCl_s leads to an irreversible opening of the channel, causing a continuous influx of chloride ions into the nerve and muscle cells.^{[5][12]} This sustained influx results in hyperpolarization of the cell membrane, which in turn leads to paralysis and ultimately the death of the organism.^{[5][9]}



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Caption: Mechanism of action of **Lepimectin A4** on glutamate-gated chloride channels.

Experimental Protocols

Synthesis of Lepimectin A4

A method for the preparation of **Lepimectin A4** has been described in patent literature.^{[8][13]}

The process involves the esterification of a milbemycin derivative with 2-methoxyiminophenylacetic acid, followed by a reduction step.

Protocol: Synthesis of 13-(α -methoxyiminophenylacetoxymilbemycin A4

- Preparation of 2-methoxyiminophenylacetic acid:
 - Dissolve 53.6g of ethyl 2-methoxyiminophenylacetate in 500mL of a 1:1 mixture of tetrahydrofuran and water.
 - Slowly add 15mL of lithium hydroxide monohydrate and stir at 25°C for 5 hours.
 - Neutralize the reaction mixture to a neutral pH with 10M Hydrochloric acid.
 - Extract the product with ethyl acetate (3 x 300mL).
 - Wash the combined organic layers with water and saturated brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent by distillation under reduced pressure.
 - Purify the resulting 2-methoxyiminophenylacetic acid by silica gel column chromatography using an eluent of ethyl acetate:petroleum ether (2:3 v/v).^[13]
- Esterification and Reduction:
 - The synthesis starts with 15-hydroxy-5-ketomilbemycin A4.
 - This starting material undergoes catalytic rearrangement and esterification with the prepared 2-methoxyiminophenylacetic acid to yield 13-(α -methoxyiminophenylacetoxymilbemycin A4.

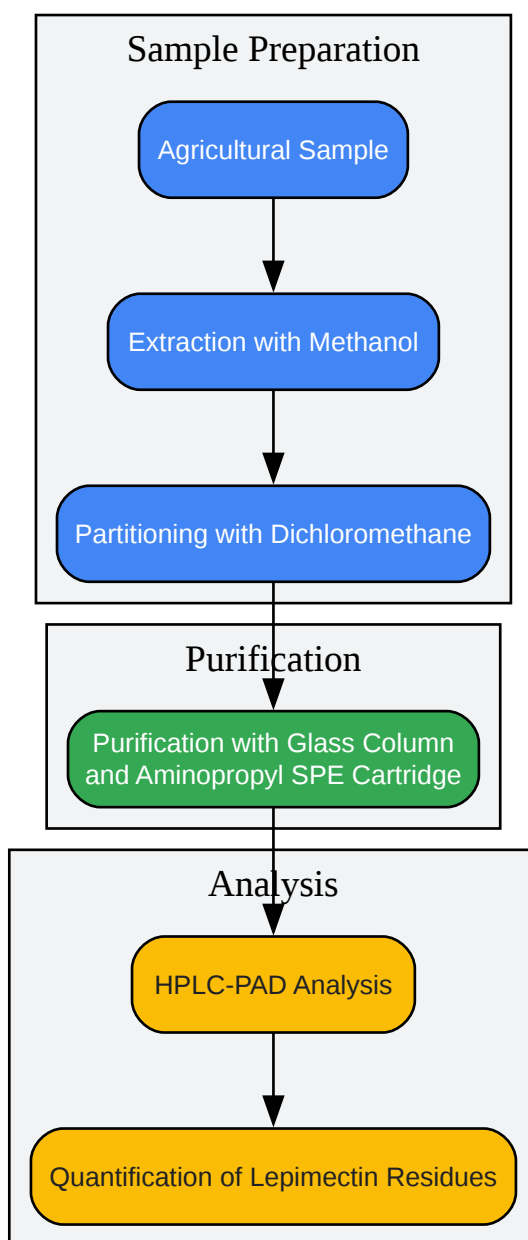
- The ketone at the 5-position is then reduced to a hydroxyl group to obtain the final product, 13-(α -methoxyiminophenylacetoxymethyl) Milbemycin A4 (**Lepimectin A4**).^[13]

Analytical Quantification of Lepimectin Residues

A validated method for the determination of lepimectin residues in agricultural commodities has been developed using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PAD).^{[14][15]}

Protocol: Quantification by HPLC-PAD

- Sample Extraction:
 - Extract lepimectin residues from the sample matrix using methanol.
 - Partition the extract with dichloromethane.
- Purification:
 - Purify the extract using a glass column followed by an aminopropyl solid-phase extraction (SPE) cartridge.^{[14][15]}
- Analysis:
 - Detect and quantify the purified samples using an HPLC-PAD system.
- Method Validation Parameters:
 - Correlation Coefficient (r^2): ≥ 0.9999 for both lepimectin and its solutions.
 - Spiked Recoveries: Average recoveries of 76.0% to 114.8% with a relative standard deviation of less than 10%.
 - Limit of Detection (LOD): 0.005 mg/kg.
 - Limit of Quantification (LOQ): 0.01 mg/kg.^{[14][15]}



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Caption: Workflow for the analytical quantification of Lepimectin residues.

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